N-(2H-1,3-Benzodioxol-5-yl)-6-chloro-3-nitropyridin-2-amine
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Overview
Description
N-(2H-1,3-Benzodioxol-5-yl)-6-chloro-3-nitropyridin-2-amine is a complex organic compound that features a benzodioxole ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-Benzodioxol-5-yl)-6-chloro-3-nitropyridin-2-amine typically involves multi-step organic reactions. One common method includes the nitration of 6-chloropyridin-2-amine followed by a coupling reaction with 2H-1,3-benzodioxole. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and catalysts such as palladium for coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-Benzodioxol-5-yl)-6-chloro-3-nitropyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and nitro positions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution
Major Products
Oxidation: Formation of corresponding nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzodioxole derivatives
Scientific Research Applications
N-(2H-1,3-Benzodioxol-5-yl)-6-chloro-3-nitropyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties due to its ability to inhibit specific kinases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes and kinases. It targets pathways involved in cell proliferation and survival, making it a candidate for anticancer research. The molecular targets include kinases such as c-MET, c-RET, and mutant forms of c-KIT .
Comparison with Similar Compounds
Similar Compounds
Amuvatinib: A kinase inhibitor with a similar benzodioxole structure.
N-(2H-1,3-Benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide: Another derivative with potential anticancer properties
Uniqueness
N-(2H-1,3-Benzodioxol-5-yl)-6-chloro-3-nitropyridin-2-amine is unique due to its specific combination of a benzodioxole ring with a chlorinated nitropyridine, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61964-20-3 |
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Molecular Formula |
C12H8ClN3O4 |
Molecular Weight |
293.66 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-6-chloro-3-nitropyridin-2-amine |
InChI |
InChI=1S/C12H8ClN3O4/c13-11-4-2-8(16(17)18)12(15-11)14-7-1-3-9-10(5-7)20-6-19-9/h1-5H,6H2,(H,14,15) |
InChI Key |
WDVJLRGHNVGTIF-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC3=C(C=CC(=N3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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